molecular formula C12H13N3O3 B2473183 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1774905-13-3

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2473183
CAS No.: 1774905-13-3
M. Wt: 247.254
InChI Key: VZCYBTCIZDXFIB-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a tetrahydro-2H-pyran-4-yl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe tetrahydro-2H-pyran-4-yl group can be introduced via nucleophilic substitution or addition reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its tetrahydro-2H-pyran-4-yl group differentiates it from other pyrazolo[1,5-a]pyrimidine derivatives, contributing to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-6-13-11-5-10(14-15(11)7-9)8-1-3-18-4-2-8/h5-8H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCYBTCIZDXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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